molecular formula C16H23N3O3S B2945162 N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide CAS No. 1424697-39-1

N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide

Cat. No.: B2945162
CAS No.: 1424697-39-1
M. Wt: 337.44
InChI Key: FIHMHDFWIZSMHH-UHFFFAOYSA-N
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Description

N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a piperazine ring, a phenylethene group, and a sulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide typically involves a multi-step process. One common method includes the condensation of 4-methylpiperazine with an appropriate aldehyde or ketone to form an intermediate, which is then reacted with a sulfonyl chloride derivative to yield the final product . The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring, phenylethene group, and sulfonamide moiety allows for versatile chemical reactivity and potential interactions with a wide range of biological targets .

Properties

IUPAC Name

N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-18-10-12-19(13-11-18)16(20)7-9-17-23(21,22)14-8-15-5-3-2-4-6-15/h2-6,8,14,17H,7,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHMHDFWIZSMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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